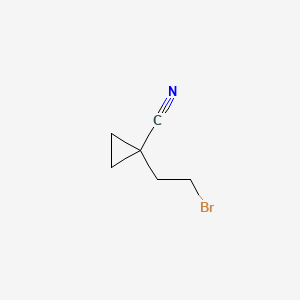

1-(2-bromoethyl)cyclopropane-1-carbonitrile

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis and Chemical Research

Cyclopropane derivatives are not merely chemical curiosities; they are integral components in a vast array of natural products and synthetic compounds with significant biological and physiological activities. thieme-connect.com Their importance is underscored by their presence in molecules like chrysanthemates (found in pyrethroid insecticides) and cilastatin (B194054) (a pharmaceutical agent). thieme-connect.comnih.gov In organic synthesis, functionalized cyclopropanes serve as versatile intermediates, enabling the construction of complex carbocyclic and heterocyclic systems. thieme-connect.com The inherent ring strain of the cyclopropane motif can be harnessed as a driving force for ring-opening reactions, providing access to a variety of molecular architectures. researchgate.net Consequently, the development of novel and efficient methods for the synthesis of functionalized cyclopropanes remains an active and important field of research. thieme-connect.combris.ac.uk

Unique Structural Features and Reactivity Potential of 1-(2-bromoethyl)cyclopropane-1-carbonitrile

The structure of this compound is characterized by a unique combination of functional groups, each contributing to its potential reactivity. The molecule features a quaternary carbon atom as part of the cyclopropane ring, to which both a bromoethyl group and a nitrile group are attached.

The cyclopropane ring itself is the most prominent feature, with its three carbon atoms arranged in a triangle. This arrangement necessitates C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation results in substantial angle strain and torsional strain, making the ring susceptible to cleavage under various conditions. wikipedia.org

The nitrile group (-C≡N) is a strong electron-withdrawing group. Its presence on the cyclopropane ring polarizes the adjacent C-C bonds, making the ring more electrophilic and thus more reactive towards nucleophiles. researchgate.netnih.gov Cyclopropanes bearing electron-accepting groups are known to react as electrophiles in polar, ring-opening reactions. researchgate.netnih.gov

The bromoethyl group (-CH₂CH₂Br) introduces a reactive site for nucleophilic substitution. The bromine atom is a good leaving group, allowing for the introduction of a wide range of other functional groups at this position. This dual functionality—a strained ring and a reactive side chain—makes this compound a potentially valuable building block in the synthesis of more complex molecules.

Classification within Strained Ring Systems and Functionalized Cyclopropanes

This compound is classified as a functionalized cyclopropane within the broader category of strained ring systems . Strained ring systems are cyclic molecules that possess higher potential energy due to unfavorable geometric arrangements, such as bond angles deviating from the ideal. wikipedia.orgpharmacy180.com

Cyclopropane is the archetypal strained cycloalkane. wikipedia.org The strain energy in cyclopropane is a combination of angle strain, resulting from the compressed bond angles, and torsional strain, due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.org This stored energy is a key determinant of its chemical reactivity, which is often characterized by ring-opening reactions that relieve the strain. nih.gov

As a functionalized cyclopropane , this compound belongs to a class of compounds where the basic cyclopropane structure is adorned with one or more functional groups. The nature of these functional groups significantly modulates the reactivity of the cyclopropane ring. In this case, the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, a common feature of donor-acceptor cyclopropanes. mdpi.com

Below is a data table summarizing the key structural and chemical features of this compound.

| Feature | Description |

| Chemical Formula | C₆H₈BrN |

| IUPAC Name | This compound |

| Core Structure | Cyclopropane |

| Key Functional Groups | Nitrile (-C≡N), Bromoethyl (-CH₂CH₂Br) |

| Classification | Functionalized Cyclopropane, Strained Ring System |

| Expected Reactivity | Ring-opening reactions (due to ring strain and nitrile activation), Nucleophilic substitution (at the bromoethyl group) |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHUELXGLIRUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromoethyl Cyclopropane 1 Carbonitrile and Analogues

Direct Synthetic Routes and Precursors for 1-(2-bromoethyl)cyclopropane-1-carbonitrile

Direct synthesis of this compound typically involves a sequential approach where the core cyclopropane (B1198618) structure is first functionalized with appropriate precursor groups, which are then converted to the desired bromoethyl and carbonitrile moieties.

This strategy hinges on the preparation of a cyclopropane ring bearing a functional group that can be readily converted into a bromoethyl group, followed by the introduction of the carbonitrile functionality.

A common and effective precursor for the bromomethyl group is the hydroxymethyl group. The conversion of cyclopropylmethanol (B32771) or its derivatives to (bromomethyl)cyclopropane (B137280) is a key step. Various brominating agents and conditions have been developed for this transformation.

One approach involves the reaction of (hydroxymethyl)cyclopropane with a hydrogen bromide solution. For instance, treating (hydroxymethyl)cyclopropane with a 19% hydrogen bromide solution in 1,4-dioxane (B91453) at room temperature for two hours can yield (bromomethyl)cyclopropane. guidechem.com Another well-established method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source. In a typical procedure, cyclopropylmethanol is reacted with bromine and triphenylphosphine in a solvent like dimethylformamide (DMF). This reaction proceeds by forming a phosphonium (B103445) bromide intermediate, which is then displaced by the alcohol's oxygen, leading to the desired alkyl bromide after rearrangement. A reported synthesis using this method achieved a 77.5% yield of (bromomethyl)cyclopropane. chemicalbook.com A similar process can be carried out using triphenylphosphite. google.com

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 19% HBr | 1,4-Dioxane / Chloroform (B151607) | Cooling to 10°C, then 2 hours at room temperature | 74% | guidechem.com |

| Triphenylphosphine, Bromine | Dimethylformamide (DMF) | Cooling to -10°C, addition over 4 hours | 77.5% | chemicalbook.com |

| Triphenylphosphite, Bromine | Dimethylformamide (DMF) | Temperature maintained below 12°C | 78% | google.com |

The introduction of the carbonitrile (-CN) group is another critical step. Nitrile-substituted cyclopropanes are valuable synthetic templates for creating more complex functionalized derivatives. nih.gov A classic method for forming a cyclopropane ring with a nitrile group is the intramolecular cyclization of a halogenated linear nitrile. For example, cyclopropyl (B3062369) cyanide can be prepared by treating 4-chlorobutyronitrile (B21389) with a strong base like sodium amide in liquid ammonia. wikipedia.orgorgsyn.org This reaction proceeds via deprotonation alpha to the nitrile group, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. orgsyn.org

Another advanced strategy for synthesizing nitrile-substituted cyclopropanes involves a Michael-initiated ring closure. This method utilizes the reaction between compounds with an active methylene (B1212753) group, such as 2-arylacetonitriles, and α-bromoennitriles in the presence of a base. The reaction proceeds through a tandem Michael addition followed by an intramolecular cyclization to form the dinitrile-substituted cyclopropane ring in moderate to excellent yields. nih.govrsc.org

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. nih.gov This approach is highly effective for constructing multifunctionalized cyclopropanes.

A notable one-pot reaction has been developed for the synthesis of structurally diverse bromomethyl cyclopropanes. urmia.ac.ir This method involves the reaction of α-bromoketones or aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326), in the presence of cyanogen (B1215507) bromide (BrCN) and a base such as triethylamine (B128534) (Et₃N). urmia.ac.ir This process is remarkably rapid, often completing within seconds, and produces the desired products in excellent yields. urmia.ac.ir

The proposed mechanism begins with the reaction between the α-bromoketone and the active methylene compound (e.g., malononitrile), which forms an intermediate. This is followed by an intramolecular nucleophilic attack of a carbanion onto the carbon atom bearing the bromine atom, leading to the cyclopropane ring formation and expulsion of the bromide ion. urmia.ac.ir

The aforementioned one-pot multicomponent reaction is directly applicable to the synthesis of cyclopropanes featuring both bromomethyl and nitrile substituents. By carefully selecting the starting materials, complex structures can be assembled efficiently. For example, reacting α-bromomethyl ketones with malononitrile and cyanogen bromide under basic conditions can yield 3-(bromomethyl)cyclopropane-1,1,2,2-tetracarbonitrile derivatives. urmia.ac.ir This demonstrates the power of MCRs to rapidly generate molecular complexity and install key functional groups, such as the bromomethyl and nitrile moieties, onto a cyclopropane scaffold in a single synthetic operation. urmia.ac.ir

| α-Bromocarbonyl Compound | Active Methylene Compound | Product Structure | Yield |

|---|---|---|---|

| 2-Bromo-1-phenylethan-1-one | Malononitrile | 3-(Bromomethyl)-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile | 92% |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Malononitrile | 3-(Bromomethyl)-3-(4-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | 95% |

| 2-Bromo-1-(p-tolyl)ethan-1-one | Malononitrile | 3-(Bromomethyl)-3-(p-tolyl)cyclopropane-1,1,2,2-tetracarbonitrile | 93% |

| 2-Bromo-1-phenylethan-1-one | Ethyl cyanoacetate | Diethyl 3-(bromomethyl)-1,2-dicyano-3-phenylcyclopropane-1,2-dicarboxylate | 90% |

One-Pot Multicomponent Reactions for Substituted Cyclopropanes

General Cyclopropanation Strategies Applied to the Synthesis of Related Structures

The construction of the cyclopropane ring, a structural motif present in numerous biologically active compounds and a versatile synthetic intermediate, is a significant challenge in organic synthesis due to its inherent ring strain. nih.govlibretexts.org Various synthetic methodologies have been developed to access this three-membered carbocycle. These strategies can be broadly categorized into cycloaddition reactions, where a three-carbon unit is formed from an alkene and a one-carbon synthon, and intramolecular cyclization reactions.

[2+1] Cycloaddition Methodologies

[2+1] Cycloaddition reactions are a cornerstone of cyclopropane synthesis, involving the addition of a carbene or a carbene-like species (a carbenoid) to an alkene. fiveable.me This approach is highly valuable due to its efficiency and the ability to control the stereochemistry of the resulting cyclopropane. fiveable.mewikipedia.org

Simmons-Smith Cyclopropanation and its Variants

The Simmons-Smith reaction is a widely used and reliable method for the stereospecific conversion of alkenes into cyclopropanes. nih.govchemistrylearner.com This reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgchemistrylearner.comchemistry-reaction.com A key advantage of this method is that it does not involve a free carbene, making it more selective and tolerant of various functional groups compared to other methods. nrochemistry.comopenstax.org

The reaction mechanism is understood to be a concerted, cheletropic process where the methylene group is delivered to the double bond from the same face. nrochemistry.commasterorganicchemistry.com This results in a stereospecific synthesis, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product; cis-alkenes yield cis-substituted cyclopropanes, and trans-alkenes give trans-substituted products. chemistrylearner.comchemistry-reaction.comnrochemistry.com The active species attacks the electron-rich double bond, and the reaction rate can be influenced by the solvent, with non-coordinating solvents like dichloromethane (B109758) being preferred. nrochemistry.commdpi.com The presence of directing groups, such as proximal hydroxyl groups, can influence the stereochemical outcome of the reaction. organic-chemistry.orgorganicreactions.org

Over the years, several modifications to the original Simmons-Smith protocol have been developed to improve reactivity, reduce costs, and expand the substrate scope. wikipedia.org

| Variant | Reagents | Key Features | References |

| Original Simmons-Smith | CH₂I₂ + Zn-Cu couple | Stereospecific, good functional group tolerance, can be expensive. | chemistrylearner.com, chemistry-reaction.com, wikipedia.org |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Increased reactivity, suitable for unfunctionalized alkenes. | nih.gov, researchgate.net, wikipedia.org |

| Charette Modification | CH₂I₂ + Et₂Zn | Often used for asymmetric cyclopropanation of allylic alcohols. | organic-chemistry.org |

| Shi Modification | CH₂I₂ + Et₂Zn + CF₃COOH | Generates a more nucleophilic carbenoid, effective for electron-deficient alkenes. | wikipedia.org |

These variants have significantly enhanced the utility of the Simmons-Smith reaction, making it a versatile tool in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govmdpi.comresearchgate.net

Transition-Metal-Catalyzed Cyclopropanation using Diazo Compounds

The transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes is one of the most powerful and atom-efficient methods for synthesizing cyclopropanes. wikipedia.orgresearchgate.net In this reaction, a diazo compound, such as ethyl diazoacetate, reacts with a transition metal catalyst to generate a metal carbene intermediate. wikipedia.orgnih.gov This highly reactive species then transfers the carbene fragment to an alkene to form the cyclopropane ring. wikipedia.org

A variety of transition metals can be used, but copper and rhodium complexes are the most common and effective catalysts. wikipedia.orgnih.gov

Copper Catalysis : Historically, copper catalysts were the first to be used for this transformation. wikipedia.org Modern systems often employ copper(I) complexes with chiral ligands, such as bisoxazolines, to achieve high enantioselectivity in the synthesis of chiral cyclopropanes. researchgate.netnih.gov

Rhodium Catalysis : Rhodium catalysts, particularly dirhodium tetraacetate [Rh₂(OAc)₄] and its derivatives, are highly efficient for cyclopropanation. wikipedia.orgnih.gov They are often more reactive than copper catalysts and are compatible with a wide range of diazo compounds and alkenes, including electron-rich, neutral, and electron-poor systems. wikipedia.orgnih.gov The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations. nih.gov

The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal carbene. wikipedia.orgnih.gov This is followed by the concerted addition of the carbene to the alkene, which proceeds stereospecifically, retaining the alkene's geometry in the final product. wikipedia.org

| Catalyst Type | Common Examples | Advantages | References |

| Copper | Cu(I)-bisoxazoline complexes | Cost-effective, effective for enantioselective reactions with certain substrates. | researchgate.net, nih.gov, acs.org |

| Rhodium | Rh₂(OAc)₄, Chiral Rh(II) carboxylates | High efficiency and turnover, broad substrate scope, excellent for asymmetric synthesis. | wikipedia.org, nih.gov, nih.gov |

This methodology is a cornerstone of modern organic synthesis for the construction of complex cyclopropane-containing molecules. wikipedia.org

Carbene and Carbenoid Addition Reactions

Carbenes are neutral, divalent carbon species (R₂C:) that are highly reactive due to having only six valence electrons. libretexts.orgopenstax.org Their electron-deficient nature allows them to act as electrophiles and react readily with the nucleophilic π-bond of alkenes in a concerted, stereospecific cycloaddition to form cyclopropanes. fiveable.meopenstax.orglibretexts.org The stereochemistry of the alkene is preserved in the cyclopropane product. fiveable.mewikipedia.orglibretexts.org

Carbenes can be generated through various methods:

From Diazo Compounds : Photolysis or thermolysis of diazo compounds like diazomethane (B1218177) (CH₂N₂) generates a carbene and stable nitrogen gas. libretexts.orgwikipedia.orgmasterorganicchemistry.com However, diazomethane is toxic and explosive, limiting its use. masterorganicchemistry.com

From Haloforms : Alpha-elimination from haloforms, such as chloroform (CHCl₃) or bromoform (B151600) (CHBr₃), using a strong base like potassium tert-butoxide, generates dihalocarbenes (e.g., :CCl₂). libretexts.orgfiveable.meopenstax.org These react with alkenes to produce geminal dihalocyclopropanes. wikipedia.orgopenstax.org

Due to the high reactivity and often low selectivity of free carbenes, carbenoids are frequently used instead. fiveable.meopenstax.org A carbenoid is a metal-complexed reagent that exhibits carbene-like reactivity but is generally more stable and selective. libretexts.orgfiveable.meopenstax.org The Simmons-Smith reagent (ICH₂ZnI) is a classic example of a carbenoid. libretexts.orgopenstax.org These reagents transfer a methylene group to an alkene in a controlled, stereospecific manner, offering a milder and more selective alternative to free carbenes. fiveable.meopenstax.org

| Precursor | Reagents/Conditions | Generated Species | Key Features | References |

| Diazomethane (CH₂N₂) | Light (hν) or Heat (Δ) | Methylene (:CH₂) | Highly reactive, explosive precursor. | masterorganicchemistry.com, wikipedia.org, libretexts.org |

| Chloroform (CHCl₃) | Strong base (e.g., KOt-Bu) | Dichlorocarbene (:CCl₂) | Forms dihalocyclopropanes. | fiveable.me, openstax.org, libretexts.org |

| Diiodomethane (CH₂I₂) | Zn-Cu couple | Zinc Carbenoid (ICH₂ZnI) | Simmons-Smith reaction; mild, stereospecific, good selectivity. | fiveable.me, openstax.org, libretexts.org |

The choice between using a free carbene or a carbenoid depends on the desired product and the functional groups present in the substrate. fiveable.me

Ylide-Mediated Cyclopropanations (e.g., Sulfur Ylides, Phosphorus Ylides)

Ylides, which are neutral molecules with adjacent positive and negative charges, can also be used for cyclopropanation. acsgcipr.orgbristol.ac.uk Sulfur ylides are particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, in a reaction known as the Johnson-Corey-Chaykovsky reaction. wikipedia.orgwikipedia.orgalfa-chemistry.com

The most commonly used sulfur ylides are dimethylsulfoxonium methylide (Corey's ylide) and dimethylsulfonium methylide. adichemistry.comorganic-chemistry.org These are typically generated in situ by treating the corresponding sulfonium (B1226848) or sulfoxonium salt with a strong base. adichemistry.comorganic-chemistry.org

The mechanism for cyclopropanation involves a conjugate (1,4-) addition of the nucleophilic ylide to the Michael acceptor. organic-chemistry.orgnrochemistry.com This forms a zwitterionic enolate intermediate, which then undergoes an intramolecular nucleophilic attack, displacing the dialkyl sulfide (B99878) or sulfoxide (B87167) leaving group to form the three-membered ring. organic-chemistry.orgnrochemistry.comacs.org The reaction is generally diastereoselective, often favoring the formation of trans-cyclopropanes, as this allows for the thermodynamically more stable intermediate before ring closure. adichemistry.com

While phosphorus ylides are most famous for the Wittig olefination reaction, certain stabilized phosphorus ylides can also react with γ-hydroxy enones to produce cyclopropanes. acsgcipr.org However, sulfur ylides remain the more common choice for the direct cyclopropanation of α,β-unsaturated systems. wikipedia.orgacsgcipr.org

| Ylide Type | Typical Substrate | Reaction Name | Key Features | References |

| Sulfur Ylide | α,β-Unsaturated Carbonyls | Johnson-Corey-Chaykovsky | Effective for electron-poor alkenes; proceeds via conjugate addition. | wikipedia.org, alfa-chemistry.com, wikipedia.org |

| Phosphorus Ylide | γ-Hydroxy Enones | (Wittig-type variant) | Less common for cyclopropanation; primarily used for olefination. | acsgcipr.org |

The Johnson-Corey-Chaykovsky reaction provides a complementary approach to methods like Simmons-Smith, which work best on electron-rich alkenes. wikipedia.orgorganicreactions.org

Intramolecular Cyclization Approaches

In addition to cycloaddition methods, cyclopropane rings can be synthesized through various intramolecular cyclization reactions. wikipedia.org These methods typically involve forming one or two carbon-carbon bonds within a single molecule to close the three-membered ring. A common strategy is the intramolecular Sₙ2 reaction of a substrate containing a nucleophilic center and a leaving group in a 1,3-relationship. For instance, primary haloalkanes that also contain an appropriately positioned electron-withdrawing group can be cyclized. The electron-withdrawing group acidifies the α-proton, allowing a base to generate a carbanion, which then displaces the halide in an intramolecular fashion to form the cyclopropane ring.

Another approach is the copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates, which can generate cyclopropane-fused γ-lactones and lactams. nih.gov This cascade reaction is proposed to proceed through a radical cyclization followed by a copper-mediated cyclopropanation sequence. nih.gov These intramolecular methods are powerful for constructing specific, often complex, cyclopropane-containing ring systems. nih.gov

Base-Promoted Intramolecular Nucleophilic Substitution

A fundamental and classical approach to forming cyclopropane rings involves the intramolecular nucleophilic displacement of a leaving group. nih.gov This strategy, often promoted by a base, relies on a substrate containing both a nucleophilic center (typically a carbanion) and a leaving group at a γ-position relative to each other. Under basic conditions, the substrate undergoes an intramolecular SN2 reaction to form the cyclopropane ring. rsc.org

The general mechanism proceeds in two key steps:

Deprotonation: A base abstracts an acidic proton, typically alpha to an electron-warydrawing group like a nitrile or carbonyl, to generate a carbanion.

Intramolecular Cyclization: The resulting carbanion acts as a nucleophile, attacking the carbon atom bearing a leaving group (such as a halide) in the γ-position, leading to the formation of the three-membered ring and expulsion of the leaving group. nih.govrsc.org

This method is exemplified in syntheses where an α-branched intermediate with a pendant leaving group is first formed and then cyclized. For instance, a ketone can be alkylated via hydrogen-borrowing catalysis to install a side chain with a leaving group, which then undergoes intramolecular nucleophilic displacement by the enolate to furnish the cyclopropane ring. nih.gov The choice of base and solvent is crucial for promoting the cyclization while minimizing side reactions.

Michael-Initiated Ring Closure (MIRC) for Nitrile-Substituted Cyclopropanes

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and widely used cascade process for constructing cyclopropanes, particularly those bearing electron-withdrawing groups like nitriles. rsc.orgresearchgate.net This method involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the ring. rsc.orgrsc.org

There are two primary types of MIRC reactions:

Type I MIRC: A nucleophile (e.g., an enolate) adds to an electrophilic substrate that also contains a leaving group. rsc.org

Type II MIRC: The leaving group is located on the nucleophile itself, which adds to an electron-deficient olefin. rsc.org

For the synthesis of nitrile-substituted cyclopropanes, a common approach involves the reaction of 2-arylacetonitriles with α-bromoacrylonitriles under basic conditions. nih.govrsc.orgrsc.org The reaction proceeds through a tandem Michael-type addition followed by intramolecular cyclization. nih.govrsc.org A proposed mechanism involves the initial deprotonation of the 2-arylacetonitrile to form a carbanion. This carbanion then acts as a Michael donor, adding to the α-bromoacrylonitrile. Subsequent intramolecular nucleophilic substitution results in the formation of the dinitrile-substituted cyclopropane. nih.govrsc.org

This methodology has proven effective for a wide range of substrates, offering a transition-metal-free pathway to highly functionalized cyclopropanes under mild conditions. nih.govrsc.org The choice of base is critical, with inorganic bases like cesium carbonate often providing high yields. researchgate.net

| Michael Donor | Michael Acceptor | Base | Solvent | Yield (%) | Ref |

| 2-Pyridylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | DBU | CH3CN | 38 | nih.gov |

| 2-Arylacetonitriles | α-Bromoennitriles | Cs2CO3 | CH3CN | Moderate to Excellent | nih.gov |

| Bromomalonates | α,β-Unsaturated Aldehydes | 2,6-Lutidine | N/A | High | organic-chemistry.org |

Radical Cyclization Strategies

Radical cyclization offers a complementary approach to cyclopropane synthesis, operating under conditions distinct from ionic pathways. beilstein-journals.orgnih.gov These strategies often exhibit excellent functional group tolerance and proceed under mild conditions. nih.govnih.gov One prominent method involves a radical/polar crossover process where a photocatalytically generated radical adds to a homoallylic tosylate. nih.govnih.gov The resulting intermediate radical is then reduced via single-electron transfer to an anion, which undergoes intramolecular substitution to furnish the 1,1-disubstituted cyclopropane. nih.govnih.gov

Another strategy involves the oxidative radical ring-opening and subsequent cyclization of cyclopropane derivatives like methylenecyclopropanes (MCPs). beilstein-journals.orgnih.gov In these reactions, a radical adds to the double bond of the MCP, generating a cyclopropyl-substituted carbon radical. This intermediate undergoes rapid ring-opening to form an alkyl radical, which can then cyclize with another part of the molecule. beilstein-journals.orgnih.gov While this method often leads to larger rings, it highlights the utility of radical pathways in manipulating cyclopropyl systems. beilstein-journals.orgnih.gov Redox-neutral photocatalytic methods have also been developed using bifunctional reagents, such as triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, to cyclopropanate a variety of olefins under visible light. nih.gov

Annulation Processes for Cyclopropane Ring Construction

Annulation reactions are powerful tools in synthesis for their ability to build cyclic structures and rapidly increase molecular complexity. nih.gov In the context of cyclopropane synthesis, annulation refers to the formation of the three-membered ring onto a preexisting molecular framework. Many of the methodologies described previously, such as MIRC and radical/polar crossover reactions, can be classified as annulation processes. nih.govnih.gov

For example, the radical/polar annulation described by Molander and coworkers allows for the modular construction of 1,1-disubstituted cyclopropanes from homoallylic tosylates and various radical precursors. nih.govnih.gov This process forges the C-C bonds of the ring in a stepwise manner under mild, visible-light-mediated conditions. nih.gov Similarly, base-promoted reactions of 2-arylacetonitriles and α-bromoennitriles can be viewed as a [2+1] annulation, where the two carbons from the acetonitrile (B52724) and one from the bromoennitrile combine to form the cyclopropane ring. nih.gov These methods are valued for their efficiency and ability to tolerate a diverse array of functional groups. nih.gov

Stereoselective Synthesis of Cyclopropane Derivatives Relevant to the Chemical Compound

Controlling the three-dimensional arrangement of substituents on a cyclopropane ring is a critical challenge in synthesis. Stereoselective methods are essential for accessing specific isomers of biologically active molecules. These strategies are broadly categorized as enantioselective, which control the absolute stereochemistry (handedness) of the molecule, and diastereoselective, which control the relative stereochemistry between multiple chiral centers. rsc.org

Enantioselective Cyclopropanation with Chiral Catalysts

Enantioselective cyclopropanation is most commonly achieved through the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate. Both metal-based catalysts and organocatalysts have been successfully employed.

Chiral Metal Catalysts: Transition-metal catalysts, particularly those based on copper, rhodium, and ruthenium, are widely used for the asymmetric cyclopropanation of olefins with diazo compounds. nih.gov For instance, chiral Ru-porphyrin complexes have been used to catalyze the cyclopropanation of styrenes with diazoacetonitrile, although with only moderate enantioselectivity (41–71% ee). nih.gov Engineered biocatalysts, such as myoglobin (B1173299) variants, have shown remarkable success in this area. An engineered myoglobin was used to catalyze the cyclopropanation of a broad range of olefins with in situ generated diazoacetonitrile, achieving excellent diastereo- and enantioselectivity (up to >99% de and ee). nih.gov

Chiral Organocatalysts: Organocatalysis provides a metal-free alternative for enantioselective synthesis. organic-chemistry.org Chiral amines, such as diphenylprolinol TMS ether, have been shown to catalyze the cascade Michael-alkylation reaction between α,β-unsaturated aldehydes and bromomalonates to produce chiral cyclopropanes with high enantioselectivity (90–98% ee). organic-chemistry.org In another approach, chiral cinchonidine-derived catalysts have been used in the MIRC reaction of chloromethyl ketones and methylidenemalononitriles to yield trans-cyclopropanes with good enantioselectivities (up to 82% ee). rsc.org Chiral Brønsted bases have also been developed for the enantioselective activation of donor-acceptor cyclopropanes in cycloaddition reactions. nih.gov

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Ref |

| Engineered Myoglobin | Olefin Cyclopropanation | Styrenes, Diazoacetonitrile | Up to >99% | nih.gov |

| Chiral Ru-Porphyrin | Olefin Cyclopropanation | Styrene derivatives, Diazoacetonitrile | 41-71% | nih.gov |

| Chiral Diphenylprolinol TMS ether | Cascade Michael-Alkylation | α,β-Unsaturated Aldehydes, Bromomalonates | 90-98% | organic-chemistry.org |

| Chiral Cinchonidine derivative | MIRC Reaction | Chloromethyl Ketones, Methylidenemalononitriles | Up to 82% | rsc.org |

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. In cyclopropane synthesis, this often involves controlling the cis/trans relationship between substituents on the ring.

One powerful method for diastereoselective cyclopropanation is the formal coupling of unactivated alkenes with carbon pronucleophiles. researchgate.netnih.govnih.gov This approach, which can be achieved electrochemically using thianthrene, proceeds with high diastereoselectivity and tolerates a wide variety of functional groups. researchgate.netnih.gov The reaction is believed to proceed via an alkenyl thianthrenium intermediate and provides complementary stereochemistry compared to many metal-catalyzed methods. nih.gov

The use of sulfur ylides in the cyclopropanation of electron-poor dienes also demonstrates high diastereocontrol. organic-chemistry.org The reaction of aryl- and vinyl-stabilized sulfonium ylides with dienes provides vinylcyclopropanes with excellent trans-diastereoselectivity. organic-chemistry.org Similarly, biocatalytic approaches can offer superb stereocontrol. Engineered myoglobins have been evolved to catalyze the intramolecular cyclopropanation of allyl diazoacetamide (B1201003) derivatives, yielding bicyclic cyclopropane-γ-lactams with high enantioselectivity and diastereoselectivity. nih.gov The stereoselectivity in MIRC reactions can also be controlled by using chiral substrates or chiral nucleophiles, where the inherent asymmetry directs the formation of a specific diastereomer. rsc.org

Biocatalytic Approaches to Chiral Cyclopropanes

The synthesis of chiral cyclopropanes is of significant interest due to their prevalence as structural motifs in a wide array of natural products and pharmaceuticals. wpmucdn.comnih.govnih.gov Biocatalytic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis, offering high stereoselectivity under mild reaction conditions. wpmucdn.comnih.gov These enzymatic approaches often utilize engineered proteins, particularly heme proteins like myoglobin and cytochrome P450s, to catalyze cyclopropanation reactions with remarkable precision. wpmucdn.comnih.govacs.org

Recent advancements in biocatalysis have focused on expanding the scope of accessible chiral cyclopropanes. wpmucdn.com One notable strategy involves the use of engineered myoglobin variants to catalyze the cyclopropanation of various olefins with diazo compounds, such as ethyl diazoacetate (EDA), serving as carbene precursors. wpmucdn.comacs.orgnsf.gov This approach has been successfully applied to the synthesis of diverse optically pure cyclopropane derivatives. wpmucdn.com

A key advantage of biocatalytic cyclopropanation is the ability to achieve high levels of both diastereoselectivity and enantioselectivity. wpmucdn.comnih.gov For instance, engineered variants of sperm whale myoglobin have demonstrated the ability to construct cyclopropyl ketones with high diastereo- and enantioselectivity from vinylarenes and diazoketone carbene donors. nih.govrochester.edu Similarly, engineered hemoproteins derived from bacterial cytochrome P450 have been shown to exclusively convert (Z)-enol acetates into enantio- and diastereoenriched 1,2,3-polysubstituted cyclopropanes. nih.govresearchgate.net This enzymatic process is highly selective, even when starting from a mixture of (Z/E)-olefins. nih.govresearchgate.net

The versatility of biocatalysis is further highlighted by its application in the synthesis of heteroatom-substituted cyclopropanes. acs.org Directed evolution of cytochrome P450 variants has yielded enzymes capable of cyclopropanating heteroatom-bearing alkenes to produce chiral N-, O-, and S-cyclopropanes. acs.org These enzymatic methods can outperform small-molecule catalysts, particularly in challenging cis-selective cyclopropanation reactions. acs.org

Furthermore, chemoenzymatic strategies, which combine the selectivity of biocatalysts with the broad applicability of chemical reactions, have been developed to generate diverse libraries of chiral cyclopropane building blocks. nsf.govnih.govrochester.edu In one such approach, an engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) catalyzes the formation of a pinacolboronate-substituted cyclopropane. nsf.gov This versatile intermediate can then be readily derivatized using chemical methods, such as Suzuki-Miyaura coupling, to produce a wide range of enantiopure cyclopropane compounds. nsf.gov This strategy is particularly valuable in the early stages of drug discovery, where the rapid generation of molecular diversity is crucial. nsf.gov

Another innovative biocatalytic approach draws inspiration from organocatalysis. nih.govacs.org By engineering a 4-oxalocrotonate tautomerase (4-OT), a cofactor-independent biocatalyst was developed for the asymmetric cyclopropanation of α,β-unsaturated aldehydes with diethyl 2-chloromalonate. nih.gov This method provides access to enantioenriched cyclopropanes with excellent stereochemical purity. nih.gov

The development of biocatalytic systems for the synthesis of fluorinated cyclopropanes represents another significant advancement. nih.gov Engineered myoglobin-based catalysts have been shown to effectively catalyze the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes. nih.gov This is particularly noteworthy as it enables transformations, such as the cyclopropanation of gem-difluoro alkenes with diazoacetonitrile, that are not currently achievable with chemocatalytic methods. nih.gov

The table below summarizes the performance of various engineered enzymes in catalyzing the synthesis of different chiral cyclopropane derivatives, highlighting the high levels of stereoselectivity achieved.

| Enzyme | Substrate(s) | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Engineered Myoglobin Variant | Styrene, Ethyl α-diazopyruvate | α-cyclopropylpyruvate | >99:1 | up to >99% | wpmucdn.com |

| Cytochrome P450BM3 variant IC-G3 | (Z/E)-Trisubstituted Enol Acetates, Diazo compound | 1,2,3-Polysubstituted Cyclopropane | - | - | nih.govresearchgate.net |

| Engineered RmaNOD Variants | Vinyl boronic acid pinacol (B44631) ester, Ethyl diazoacetate | Pinacolboronate-substituted cyclopropane | High | High | nsf.gov |

| Engineered 4-Oxalocrotonate Tautomerase | α,β-Unsaturated aldehydes, Diethyl 2-chloromalonate | Substituted cyclopropane | Excellent | Excellent | nih.gov |

| Engineered Cytochrome P450 Variants | N-vinylphthalimide, Ethyl diazoacetate | N-cyclopropylphthalimide | 28:72 (cis:trans) | - | acs.org |

| Engineered Sperm Whale Myoglobin | Vinylarenes, Diazoketone | Cyclopropyl ketone | High | High | nih.govrochester.edu |

| Engineered Myoglobin-based Catalyst | gem-difluoro alkenes, Diazoacetonitrile | gem-difluorinated cyclopropane | up to 99:1 | up to 99% | nih.gov |

Mechanistic Investigations into the Formation and Transformation of 1 2 Bromoethyl Cyclopropane 1 Carbonitrile

Reaction Mechanism Elucidation for Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane core in molecules like 1-(2-bromoethyl)cyclopropane-1-carbonitrile can be achieved through several distinct mechanistic pathways. These methods primarily involve the formation of two new carbon-carbon single bonds to generate the three-membered ring.

Detailed Pathways of Carbene and Carbenoid Additions

One of the most fundamental methods for cyclopropane synthesis is the addition of a carbene or a carbenoid to an alkene. libretexts.orglibretexts.org A carbene is a neutral, divalent carbon species with six valence electrons, making it highly electrophilic and reactive. openstax.org Carbenoids, such as the reagent used in the Simmons-Smith reaction, are metal-complexed reagents that exhibit carbene-like reactivity. libretexts.orgopenstax.org

The reaction of a carbene with an alkene is a concerted cycloaddition, occurring in a single step without the formation of an intermediate. openstax.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, a characteristic known as stereospecificity. libretexts.orglibretexts.org For the synthesis of this compound, this would hypothetically involve the reaction of 4-bromobut-1-ene with a cyanocarbene (:CH(CN)) or a related carbenoid. The electrophilic carbene would react with the nucleophilic π-bond of the alkene to form the cyclopropane ring directly.

| Reagent Type | General Formula | Key Characteristics | Stereochemistry |

| Carbene | R₂C: | Neutral, divalent carbon; highly reactive electrophile. openstax.org | Stereospecific: Geometry of the alkene is preserved in the product. libretexts.org |

| Carbenoid | e.g., ICH₂ZnI | Metal-complexed reagent with carbene-like reactivity. libretexts.orgopenstax.org | Stereospecific: Reaction proceeds with retention of alkene configuration. libretexts.org |

Understanding Michael-Initiated Ring Closure Mechanisms

The Michael-Initiated Ring Closure (MIRC) is a powerful and versatile two-step method for synthesizing cyclopropanes. rsc.orgrsc.org This process involves the tandem Michael-type addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the ring. nih.gov

In the context of forming this compound, a plausible MIRC strategy would involve the reaction of a Michael acceptor, such as acrylonitrile, with a nucleophile containing a bromoethyl group and a leaving group. A more common variant involves the reaction of a stabilized carbanion (Michael donor) with an electrophilic alkene that contains a leaving group. rsc.org For instance, the anion derived from bromoacetonitrile (B46782) could add to an appropriate Michael acceptor, but controlling the subsequent reaction pathways could be complex. A more direct route would be the addition of a nucleophile like the enolate of a 2-bromoethyl ketone to an α-halo-acrylonitrile, followed by intramolecular cyclization. The key steps are the formation of an enolate or carbanion intermediate which then undergoes a 1,3-elimination to form the cyclopropane ring. nih.gov

| Step | Description | Key Intermediate |

| 1. Michael Addition | A nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl or nitrile (Michael acceptor). nih.gov | Enolate or carbanion. |

| 2. Intramolecular Cyclization | The newly formed nucleophilic center attacks an electrophilic carbon bearing a leaving group, displacing it to form the cyclopropane ring. rsc.org | N/A |

Mechanistic Insights into Intramolecular Cyclizations

Intramolecular cyclization represents a direct approach to forming the cyclopropane ring from an open-chain precursor. This mechanism typically involves an intramolecular S_N2 reaction where a nucleophilic center within the molecule attacks an electrophilic carbon, displacing a leaving group attached to it. nih.gov

For the synthesis of this compound, a suitable precursor would be a molecule like 2-bromo-4-cyanopentanenitrile or a similar structure where a carbanion can be generated gamma to a leaving group. Treatment of such a precursor with a base would generate a carbanion stabilized by the nitrile group. This carbanion would then attack the carbon bearing the leaving group (e.g., a halogen) in an intramolecular fashion to forge the final C-C bond of the cyclopropane ring. nih.gov The efficiency of this ring closure is governed by factors such as ring strain in the transition state and the length of the chain connecting the nucleophile and the electrophile.

Role of Intermediates and Transition States in Cyclopropanation

The intermediates and transition states involved are characteristic of the specific cyclopropanation mechanism.

Carbene/Carbenoid Addition: This reaction is generally considered to be concerted, proceeding through a single, "butterfly-like" transition state where the carbene adds across the double bond simultaneously. researchgate.net No discrete intermediate is formed. openstax.org

Michael-Initiated Ring Closure: This pathway involves a distinct, resonance-stabilized carbanion or enolate intermediate formed after the initial Michael addition. nih.gov The subsequent ring-closing step proceeds through an S_N2-type transition state.

Intramolecular Cyclization: Similar to the second step of the MIRC, this mechanism proceeds via an S_N2 transition state. A carbanionic intermediate is first generated upon deprotonation by a base. nih.gov

Mechanistic Studies of Functional Group Transformations

The bromoethyl substituent on the cyclopropane ring serves as a handle for further synthetic modifications, primarily through nucleophilic substitution reactions.

Understanding Nucleophilic Substitution at the Bromine Center

The bromine atom in this compound is attached to a primary carbon atom. Therefore, its substitution by a nucleophile is expected to proceed predominantly via the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism. ucsb.educhemist.sg

The S_N2 mechanism is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide ion) departs. chemist.sg The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. chemist.sg This mechanism leads to an inversion of stereochemistry at the reaction center, although in this specific compound, the carbon bearing the bromine is not a stereocenter.

The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org Steric hindrance around the reaction site can significantly slow down or prevent S_N2 reactions. However, as a primary alkyl halide, the substrate is well-suited for this pathway.

In contrast, the S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism is disfavored for primary alkyl halides. ucsb.edulibretexts.org This is because the S_N1 mechanism involves the formation of a carbocation intermediate, and primary carbocations are highly unstable. chemist.sg The reaction would require the departure of the bromide ion first to form a primary carbocation, which is an energetically unfavorable process.

| Mechanism | Substrate Preference | Kinetics | Stereochemistry | Intermediate |

| S_N2 | Primary > Secondary >> Tertiary. chemist.sg | Second-order: Rate = k[Substrate][Nucleophile]. libretexts.org | Inversion of configuration. chemist.sg | None (single transition state). ucsb.edu |

| S_N1 | Tertiary > Secondary >> Primary. ucsb.edu | First-order: Rate = k[Substrate]. libretexts.org | Racemization. | Carbocation. chemist.sg |

Analysis of Nitrile Reactivity Pathways (e.g., Hydrolysis, Reduction)

The nitrile group (-C≡N) in this compound is a versatile functional group susceptible to various transformations, primarily hydrolysis and reduction. The reactivity of this group is influenced by the electronic properties of the adjacent cyclopropyl (B3062369) ring and the presence of the bromoethyl substituent.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. chemistrysteps.com The process typically involves a two-stage conversion, first to an amide intermediate, which is then further hydrolyzed. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This pathway begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid, 1-(2-bromoethyl)cyclopropane-1-carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Saponification of the amide under the basic conditions gives a carboxylate salt. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent employed. chemistrysteps.com

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, forming [1-(2-bromoethyl)cyclopropyl]methanamine. The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond, forming an intermediate imine salt which is further reduced. chemistrysteps.com

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an aldehyde. This reaction stops at the imine stage, which is then hydrolyzed upon workup to yield 1-(2-bromoethyl)cyclopropane-1-carbaldehyde. chemistrysteps.com

The presence of the bromine atom on the ethyl chain introduces the possibility of intramolecular side reactions, especially under basic or reductive conditions that might involve anionic intermediates.

| Reaction Type | Conditions | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 1-(2-bromoethyl)cyclopropane-1-carboxamide | 1-(2-bromoethyl)cyclopropane-1-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. OH⁻, Δ 2. H₃O⁺ | 1-(2-bromoethyl)cyclopropane-1-carboxamide | 1-(2-bromoethyl)cyclopropane-1-carboxylic acid |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Imine salt | [1-(2-bromoethyl)cyclopropyl]methanamine |

| Reduction (Mild) | 1. DIBAL-H 2. H₂O | Iminium intermediate | 1-(2-bromoethyl)cyclopropane-1-carbaldehyde |

Mechanistic Probing of Cyclopropane Ring Reactivity

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. nih.gov In this compound, the ring's reactivity is further modulated by the electron-withdrawing nitrile group and the bromoethyl substituent, which can act as an internal electrophile.

Studies on Ring Opening Mechanisms under Various Conditions

The cleavage of the C-C bonds in the cyclopropane ring can be initiated thermally, photochemically, or through catalysis by acids, bases, or metals.

Acid-Catalyzed Ring Opening: Brønsted or Lewis acids can promote ring opening by coordinating to the nitrile group, which enhances the polarization of the cyclopropane bonds. acs.org This activation facilitates nucleophilic attack, leading to a ring-opened product. For instance, in the presence of a nucleophile (Nu⁻) and a Lewis acid (LA), the acid activates the cyclopropane, allowing the nucleophile to attack one of the cyclopropyl carbons, cleaving a distal bond and forming a stable intermediate. The hydrolysis of cyclopropylcarbinyl systems, which are structurally related, is known to proceed through carbocationic intermediates that can lead to a mixture of ring-opened and rearranged products. stackexchange.com

Base-Promoted Ring Opening: While less common for simple cyclopropanes, donor-acceptor cyclopropanes, like the title compound, can undergo ring-opening under basic conditions. rsc.org Anion-induced cleavage can occur, particularly in tandem with other reactions. For example, a reaction sequence could involve the formation of a cyclopropane derivative followed by an anion-induced cleavage of the cyclopropane ring. nih.govnih.gov

Thermal and Photochemical Ring Opening: Thermal electrocyclic ring-opening reactions are governed by the principles of orbital symmetry. masterorganicchemistry.commasterorganicchemistry.com For substituted cyclopropanes, heating can lead to the formation of alkenes. Photochemical activation, often involving UV light, can also induce homolytic cleavage of the cyclopropane ring, typically proceeding through radical intermediates. researchgate.net Photoinduced electron transfer is a key mechanism where irradiation can trigger homolytic cleavage of the cyclopropane ring. chemrxiv.org

| Condition | Initiator/Catalyst | Typical Intermediate | Potential Outcome |

|---|---|---|---|

| Acidic | Lewis Acids (e.g., Sc(OTf)₃, Ni(OTf)₂), Brønsted Acids | Carbocation / Zwitterion | Nucleophilic addition, rearrangement |

| Basic | Bases (e.g., Et₃N, TBAF) | Anionic species | Anion-induced cleavage, tandem reactions |

| Thermal | Heat (Δ) | Diradical / Concerted transition state | Electrocyclic ring opening, isomerization |

| Photochemical | UV light (hν) | Radical cation / Diradical | Radical-mediated ring opening, fragmentation |

Investigation of Cascade Reactions and Cycloaddition Pathways

The unique structure of this compound, featuring a donor (cyclopropane), an acceptor (nitrile), and a leaving group (bromide), makes it an ideal substrate for cascade reactions and cycloadditions.

Cascade Reactions: A cascade reaction can be initiated at one of the functional groups, leading to a sequence of intramolecular transformations. For instance, the formation of a nitrile-stabilized anion could potentially lead to an intramolecular substitution of the bromide, forming a bicyclic system. Alternatively, ring-opening of the cyclopropane could generate a reactive intermediate that subsequently undergoes cyclization involving the bromoethyl moiety. nih.govnih.gov Such tandem processes often involve the formation of a cyclopropane derivative followed by a rearrangement and subsequent cleavage of the ring. nih.govnih.govresearchgate.net The bromoethyl group is particularly significant, as intramolecular cyclization is a known reaction pathway for 2-haloethyl substituted compounds, which can lead to the formation of new rings. nih.govyoutube.com

Cycloaddition Pathways: Donor-acceptor cyclopropanes are well-known to act as three-carbon (C3) synthons in various cycloaddition reactions, such as [3+2], [3+3], and [8+3] cycloadditions. nih.govresearchgate.netbohrium.com In these reactions, a Lewis acid typically activates the acceptor group (the nitrile), facilitating the nucleophilic ring-opening of the cyclopropane by a reaction partner. The resulting zwitterionic intermediate then undergoes cyclization. researchgate.net For this compound, intermolecular cycloadditions with various dipolar or multipolar partners (like nitrones or tropones) are conceivable. nih.govresearchgate.net Furthermore, intramolecular cycloadditions could be envisioned if the bromoethyl chain were modified to contain a suitable reactive partner. rsc.org

Electron Transfer Processes in Cyclopropane Chemistry

Single-electron transfer (SET) processes have emerged as a powerful tool for activating and functionalizing cyclopropanes. libretexts.org These reactions are often initiated photochemically or electrochemically and proceed via radical ion intermediates. chemrxiv.orgchemrxiv.orgresearchgate.net

Upon a single-electron oxidation event, an aryl-substituted cyclopropane can form a radical cation, significantly weakening the cyclopropane C-C bonds and predisposing the ring to cleavage upon nucleophilic attack. researchgate.net Although this compound lacks an aryl donor group, SET can still be a viable pathway. The electron transfer can be facilitated by a photoredox catalyst, which, in its excited state, can act as a strong oxidant. chemrxiv.org

The proposed mechanism involves:

Single-Electron Transfer: A photoexcited catalyst oxidizes the cyclopropane moiety to a radical cation.

Ring Opening: The resulting radical cation undergoes rapid ring-opening to form a more stable distonic radical cation intermediate. researchgate.net This process is driven by the release of ring strain. chemrxiv.org

Reaction/Termination: This radical intermediate can then be trapped by a nucleophile or undergo further reactions, such as cyclization involving the bromoethyl side chain or reaction with other species in the medium.

The feasibility of such a process depends on the oxidation potential of the cyclopropane derivative. chemrxiv.org The presence of the electron-withdrawing nitrile group would increase the oxidation potential, making the initial SET step more challenging compared to cyclopropanes with electron-donating substituents.

| Step | Description | Key Intermediate | Driving Force |

|---|---|---|---|

| 1. Initiation | Single-electron oxidation of the cyclopropane. | Cyclopropane Radical Cation | Photochemical or Electrochemical Energy |

| 2. Propagation | Homolytic cleavage of a strained C-C bond. | Distonic Radical Cation | Release of Ring Strain |

| 3. Functionalization | Trapping of the radical intermediate by a nucleophile or intramolecular reaction. | Functionalized Ring-Opened Radical | Formation of Stable C-C or C-Nu Bonds |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-bromoethyl)cyclopropane-1-carboxylic acid |

| [1-(2-bromoethyl)cyclopropyl]methanamine |

| 1-(2-bromoethyl)cyclopropane-1-carbaldehyde |

| 1-(2-bromoethyl)cyclopropane-1-carboxamide |

| Lithium aluminum hydride |

| Diisobutylaluminium hydride |

Reactivity and Synthetic Transformations of 1 2 Bromoethyl Cyclopropane 1 Carbonitrile

Reactions Involving the Bromine Moiety

The bromine atom in 1-(2-bromoethyl)cyclopropane-1-carbonitrile is susceptible to a variety of transformations typical of alkyl halides, including nucleophilic displacement, elimination, and metal-mediated cross-coupling reactions.

Nucleophilic Displacement Reactions

The primary bromo group in this compound readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions typically proceed via an S(_N)2 mechanism, involving the backside attack of a nucleophile on the carbon atom bonded to the bromine.

A notable example is the reaction with sodium azide (B81097), which provides a straightforward route to the corresponding azido (B1232118) derivative. This transformation is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the azide salt and promote the S(_N)2 pathway. The resulting 1-(2-azidoethyl)cyclopropane-1-carbonitrile is a useful precursor for the synthesis of various nitrogen-containing compounds. One-pot procedures combining the nucleophilic substitution of benzylic bromides with sodium azide and a subsequent copper-catalyzed cycloaddition have been developed, highlighting the utility of in-situ generated azides. rsc.org

The following table summarizes representative nucleophilic displacement reactions on substrates analogous to this compound.

| Nucleophile | Reagent | Product | Reaction Conditions |

| Azide | Sodium Azide (NaN₃) | 1-(2-azidoethyl)cyclopropane-1-carbonitrile | DMF, Heat |

| Cyanide | Sodium Cyanide (NaCN) | 1-(2-cyanoethyl)cyclopropane-1-carbonitrile | Ethanol, Reflux |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile | Aqueous solution, Heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(2-(phenylthio)ethyl)cyclopropane-1-carbonitrile | Ethanol, Room Temperature |

Elimination Reactions to Form Unsaturated Systems

Treatment of this compound with a strong base can induce an elimination reaction, leading to the formation of an unsaturated system. The most common pathway for primary alkyl halides is the E2 (bimolecular elimination) mechanism, which is a single-step concerted process. rsc.orgnih.gov In this mechanism, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), while simultaneously the carbon-bromine bond breaks and a double bond is formed. libretexts.org

The regioselectivity of the elimination is an important consideration. For this compound, the primary product of an E2 reaction would be 1-(vinyl)cyclopropane-1-carbonitrile. The choice of base and reaction conditions can influence the yield of the elimination product versus the competing nucleophilic substitution product. liverpool.ac.uk Sterically hindered bases, such as potassium tert-butoxide, are often employed to favor elimination over substitution.

The following table illustrates typical bases and the expected unsaturated products from the elimination of this compound.

| Base | Product | Reaction Conditions |

| Potassium tert-butoxide | 1-(vinyl)cyclopropane-1-carbonitrile | tert-Butanol, Heat |

| Sodium ethoxide | 1-(vinyl)cyclopropane-1-carbonitrile | Ethanol, Reflux |

| 1,8-Diazabicycloundec-7-ene (DBU) | 1-(vinyl)cyclopropane-1-carbonitrile | Tetrahydrofuran (B95107), Room Temperature |

Metal-Mediated Cross-Coupling Reactions (e.g., with Organometallic Reagents)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of carbon-carbon bonds. adichemistry.comchemistrysteps.com In principle, this compound can serve as an electrophilic partner in these reactions. The general mechanism of the Suzuki coupling involves the oxidative addition of the alkyl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. askfilo.comorganic-chemistry.org

For a successful Suzuki coupling with this compound, an appropriate organoboron compound, such as a boronic acid or a boronic ester, is required as the nucleophilic partner. The reaction is typically carried out in the presence of a palladium catalyst, a ligand, and a base.

The following table provides hypothetical examples of Suzuki-Miyaura cross-coupling reactions with this compound.

| Organoboron Reagent | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(2-phenylethyl)cyclopropane-1-carbonitrile |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | 1-(but-3-en-1-yl)cyclopropane-1-carbonitrile |

| Methylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1-propylcyclopropane-1-carbonitrile |

Reactions Involving the Carbonitrile Moiety

The carbonitrile (or nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, most notably carboxylic acids and amines.

Hydrolysis and Derivative Formation (e.g., Carboxylic Acids, Amides)

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid. nih.gov

Under basic conditions, the nitrile is heated with a strong base like sodium hydroxide. This initially forms the carboxylate salt, which upon acidification yields the carboxylic acid. Careful control of the reaction conditions can sometimes allow for the isolation of the intermediate amide.

The following table outlines the conditions for the hydrolysis of the carbonitrile moiety and the resulting products.

| Conditions | Intermediate Product | Final Product (after workup) |

| H₂SO₄ (aq), Heat | 1-(2-bromoethyl)cyclopropane-1-carboxamide | 1-(2-bromoethyl)cyclopropane-1-carboxylic acid |

| NaOH (aq), Heat | Sodium 1-(2-bromoethyl)cyclopropane-1-carboxylate | 1-(2-bromoethyl)cyclopropane-1-carboxylic acid |

| H₂O₂, NaOH (aq) | 1-(2-bromoethyl)cyclopropane-1-carboxamide | 1-(2-bromoethyl)cyclopropane-1-carboxamide |

Reduction to Amine Derivatives

The carbonitrile group can be reduced to a primary amine using various reducing agents. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.netyoutube.comnih.gov The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to liberate the amine. researchgate.netyoutube.com This method provides a direct route to 1-(2-aminoethyl)cyclopropane-1-methanamine.

Catalytic hydrogenation is another effective method for the reduction of nitriles. This involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon. This method is often preferred in industrial settings due to its lower cost and milder reaction conditions compared to metal hydride reductions.

The table below summarizes common methods for the reduction of the carbonitrile group.

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (1-(2-bromoethyl)cyclopropyl)methanamine |

| Hydrogen (H₂) / Raney Nickel | Ethanol / Ammonia | (1-(2-bromoethyl)cyclopropyl)methanamine |

| Sodium borohydride (B1222165) (NaBH₄) / CoCl₂ | Methanol | (1-(2-bromoethyl)cyclopropyl)methanamine |

Nucleophilic Addition to the Nitrile Group

The nitrile group (-C≡N) in this compound possesses an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. These reactions typically involve the initial formation of an imine or a related intermediate, which can then be hydrolyzed or further transformed to yield a variety of functional groups.

Common nucleophilic additions to the nitrile group include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction proceeds through an amide intermediate to ultimately form a carboxylic acid. The presence of the bromoethyl group and the cyclopropane (B1198618) ring may influence the reaction conditions required for efficient hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is a valuable method for introducing an aminomethyl group adjacent to the cyclopropane ring.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the electrophilic carbon of the nitrile group. The initial addition product is an imine salt, which upon aqueous workup, hydrolyzes to form a ketone. This allows for the synthesis of various cyclopropyl (B3062369) ketones.

Table 1: General Nucleophilic Addition Reactions to the Nitrile Group

| Nucleophile/Reagent | Intermediate | Final Product | Product Type |

|---|---|---|---|

| H₂O (Acid or Base) | Amide | Carboxylic Acid | Carboxylic Acid |

| LiAlH₄, then H₂O | Imine Anion | Primary Amine | Amine |

| 1. RMgX, 2. H₃O⁺ | Imine Salt | Ketone | Ketone |

Reactivity of the Cyclopropane Ring System

The three-membered ring of cyclopropane is characterized by significant ring strain, which imparts unique reactivity compared to acyclic or larger cyclic systems. The presence of both an electron-withdrawing nitrile group (acceptor) and an alkyl group (donor) on the same carbon atom classifies this compound as a donor-acceptor cyclopropane. This substitution pattern significantly influences the mode of ring-opening and its participation in cycloaddition reactions.

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, including treatment with acids, bases, or radical initiators. In donor-acceptor cyclopropanes, the ring-opening is often promoted by Lewis acids, which coordinate to the acceptor group (nitrile) and facilitate the heterolytic cleavage of the distal C-C bond. This generates a stabilized 1,3-zwitterionic intermediate.

The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocationic and carbanionic centers. In the case of this compound, cleavage of the C2-C3 bond would lead to a tertiary carbocation stabilized by the adjacent alkyl group and a carbanion stabilized by the nitrile group. Cleavage of the C1-C2 or C1-C3 bond is less likely as it would generate less stable intermediates.

The fate of the ring-opened intermediate depends on the reaction conditions and the presence of nucleophiles or electrophiles. Intramolecular reactions involving the bromoethyl side chain are also a possibility, potentially leading to the formation of larger ring systems. The competition between intermolecular reaction with external reagents and intramolecular cyclization is a key aspect of the reactivity of this compound.

Donor-acceptor cyclopropanes are known to participate in formal (3+n)-cycloaddition reactions. These reactions are typically initiated by a Lewis acid, which facilitates the ring-opening of the cyclopropane to form a 1,3-dipole or zwitterion. This intermediate can then be trapped by a variety of dipolarophiles or dienophiles to form five- or six-membered rings.

The 1,3-zwitterionic intermediate generated from this compound can react with other nitriles in a formal [3+2] cycloaddition. This reaction would lead to the formation of a dihydropyrrole derivative. The regioselectivity of the cycloaddition would be governed by the electronic properties of the reacting nitrile. acs.orgresearchgate.net

Similarly, the 1,3-dipolar intermediate can undergo [3+2] cycloaddition reactions with other 2π systems such as nitrones, aldehydes, and imines. These reactions provide access to a variety of five-membered heterocyclic compounds, including isoxazolidines (from nitrones), tetrahydrofurans (from aldehydes), and pyrrolidines (from imines). The diastereoselectivity of these cycloadditions is an important consideration, often influenced by the nature of the Lewis acid catalyst and the substituents on the dipolarophile. nih.gov

Table 2: Expected Products from (3+2)-Cycloaddition Reactions

| Dipolarophile | Heterocyclic Product |

|---|---|

| Nitrile (R'-C≡N) | Dihydropyrrole |

| Nitrone (R'-CH=N⁺(O⁻)-R'') | Isoxazolidine |

| Aldehyde (R'-CHO) | Tetrahydrofuran |

While this compound itself is not a vinylcyclopropane (B126155), rearrangement reactions are a characteristic feature of strained ring systems. Under thermal or photochemical conditions, or in the presence of transition metal catalysts, cyclopropanes can undergo various rearrangements.

For instance, if the bromoethyl side chain were to be converted into a vinyl group (e.g., through elimination of HBr), the resulting vinylcyclopropane derivative could potentially undergo the well-known vinylcyclopropane-cyclopentene rearrangement. This pericyclic reaction involves the cleavage of the cyclopropane ring and the formation of a five-membered ring. The facility of this rearrangement is influenced by the substituents on both the cyclopropane ring and the vinyl group.

Computational and Theoretical Studies on 1 2 Bromoethyl Cyclopropane 1 Carbonitrile

Quantum Chemical Characterization of Structure and Bonding

Quantum chemical calculations are essential for determining the fundamental structural and electronic properties of a molecule. These methods allow for a precise characterization of the molecule's geometry, the nature of its chemical bonds, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties with a favorable balance of accuracy and computational cost. sciepub.comresearchgate.net A typical DFT study of 1-(2-bromoethyl)cyclopropane-1-carbonitrile would involve geometry optimization to find the lowest energy structure. Calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) would provide detailed information on bond lengths, bond angles, and dihedral angles.

The optimized geometry would reveal the influence of the electron-withdrawing nitrile group and the sterically demanding bromoethyl group on the cyclopropane (B1198618) ring. The electronic structure can be further analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and stability. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Interactive Table 1: Predicted Geometrical Parameters from DFT Calculations This table presents hypothetical, yet scientifically plausible, data that would be expected from a DFT analysis of the molecule.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-C(ring) | ~1.50 Å |

| C(ring)-CN | ~1.46 Å | |

| C≡N | ~1.16 Å | |

| C(ring)-CH2 | ~1.52 Å | |

| C-Br | ~1.95 Å | |

| Bond Angle | C-C-C (in ring) | ~60° |

| C(ring)-C(ring)-CN | ~118° | |

| C(ring)-C(ring)-CH2 | ~120° |

| Dihedral Angle | N≡C-C(ring)-CH2 | Varies with conformation |

The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orgmaricopa.edu This angle strain leads to poor overlap of the hybrid orbitals, resulting in weaker, "bent" or "banana" bonds that are more reactive than typical alkane C-C bonds. libretexts.orgopenstax.org

The total ring strain in an unsubstituted cyclopropane molecule is approximately 27.5 kcal/mol (115 kJ/mol). libretexts.orgopenstax.org In this compound, the substituents are expected to modulate this strain. The electron-withdrawing nature of the nitrile group can affect the electron density and stability of the ring's bonds. Computational analysis would involve calculating the strain energy by comparing the heat of formation of the molecule with a hypothetical strain-free reference compound. This analysis provides insight into the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions. wikipedia.org

Interactive Table 2: Components of Ring Strain in Substituted Cyclopropanes

| Strain Type | Description | Estimated Energy Contribution |

|---|---|---|

| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5° to 60°. dalalinstitute.com | High (~27-28 kcal/mol for parent) utexas.edu |

| Torsional Strain | Eclipsing interactions of bonds on adjacent carbon atoms. libretexts.org | Moderate |

| Steric Strain | Repulsive interactions between the cyano and bromoethyl groups. | Dependent on conformation |

The bromoethyl side chain possesses rotational freedom around its C-C single bonds, leading to various possible conformations (rotamers). The relative stability of these conformers is determined by steric and electronic interactions. A conformational analysis can be performed computationally by systematically rotating the dihedral angles and calculating the energy at each step to generate a potential energy surface.

The key dihedral angles to consider are C(ring)-C(sidechain)-C-Br and C(cyano)-C(ring)-C-Br. This analysis would identify the global minimum energy conformation as well as other local minima. The energy differences between these conformers, such as the gauche and anti arrangements of the bromine atom relative to the cyclopropane ring, are crucial for understanding the molecule's behavior in different environments and its reactivity.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of short-lived intermediates and high-energy transition states that are often difficult to observe experimentally. rsc.orgmorressier.com

Theoretical modeling can be used to explore plausible synthetic routes to this compound and to predict its subsequent transformations. For example, a potential synthesis could involve the Michael addition of a nucleophile to a cyclopropane precursor. Computational methods can map the entire reaction coordinate for such a process. nih.gov

This involves locating the structures of all reactants, intermediates, transition states, and products along the reaction pathway. By calculating the energies of these species, a detailed energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and can help explain the observed product distribution. For instance, modeling could reveal why a particular regio- or stereoisomer is formed preferentially.